![molecular formula C8H5BrClNS B3009351 3-溴-2-氯苯并[b]噻吩-5-胺 CAS No. 1935534-79-4](/img/structure/B3009351.png)

3-溴-2-氯苯并[b]噻吩-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

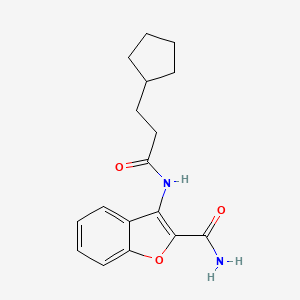

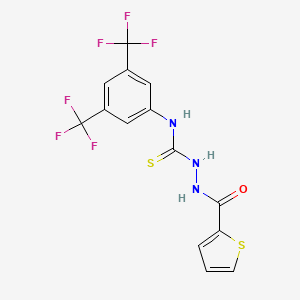

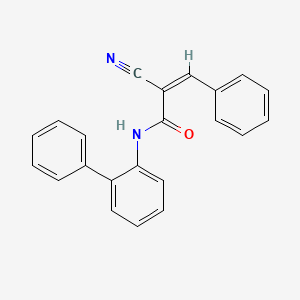

The compound 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of benzo[b]thiophene derivatives has been extensively studied due to their interesting chemical properties and potential biological activities. These compounds are known for their applications in pharmaceutical chemistry, particularly as allosteric enhancers of the A1 adenosine receptor .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves the introduction of various substituents to the thiophene nucleus. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring significantly affect the activity of the compounds . Additionally, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been explored, leading to the formation of N-substituted amino derivatives through aromatic nucleophilic substitution, which can be useful for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized using spectroscopic techniques. For example, the unexpected structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes has been determined through such methods . The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been analyzed, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including the Beckmann rearrangement, nitration, and reactions with nucleophiles. The Beckmann rearrangement of oximes derived from these compounds has been reported, leading to the formation of amides and nitriles . Bromination and nitration reactions of dibromobenzo[b]thiophen derivatives have also been studied, yielding products with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by the substituents on the thiophene ring. The introduction of halogens, such as bromine and chlorine, can affect the reactivity and electronic properties of the compound. For example, the presence of a 5-methyl group in 2,3-dibromo-5-methylbenzo[b]thiophen has been shown to increase the proportion of 4-substituted products during bromination and nitration reactions . The crystallographic analysis of related compounds provides insights into their solid-state properties, including hydrogen bonding patterns and molecular conformations .

科学研究应用

化学反应和合成

对3-溴-2-氯苯并[b]噻吩-5-胺的研究主要集中于其化学反应和在合成中的潜在应用。例如,研究已经探索了相关的苯并[b]噻吩化合物与各种胺的反应,导致了新的芳香亲核取代重排。这对合成复杂的化合物有影响,可能对各种化工行业有用 (Guerrera, Salerno, Lamartina, & Spinelli, 1995)。

药物应用

在避免有关药物使用和剂量的详细信息的同时,值得注意的是,苯并[b]噻吩的衍生物(如3-溴-2-氯苯并[b]噻吩-5-胺)因其潜在的药理特性而受到研究。该领域的研究集中于合成和表征各种衍生物,探索它们的化学性质,并评估它们作为药理活性化合物的潜力 (Chapman, Clarke, Gore, & Sharma, 1971)。

新型有机化合物开发

该化合物在开发新型有机化合物(尤其是那些在材料科学和药物中具有潜在应用的化合物)中的用途是一个关键的兴趣领域。研究已经展示了合成和改性苯并[b]噻吩衍生物的各种方法,扩大了这些化学物质在各种工业和研究背景中的潜在应用范围 (Shanta, Scrowston, & Twigg, 1967)。

催化过程

人们还对这种化合物在催化过程中的作用感兴趣。对类似化合物的研究表明了它们在催化胺化反应中的潜力,这在有机合成中至关重要。这项研究为在有机化学中开发更有效和更具选择性的催化过程铺平了道路 (Ji, Li, & Bunnelle, 2003)。

安全和危害

属性

IUPAC Name |

3-bromo-2-chloro-1-benzothiophen-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-7-5-3-4(11)1-2-6(5)12-8(7)10/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZYZLOLKJPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chlorobenzo[b]thiophen-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

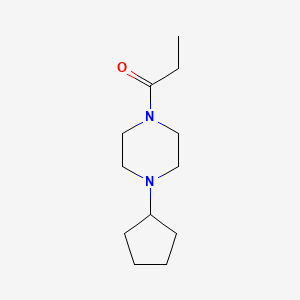

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

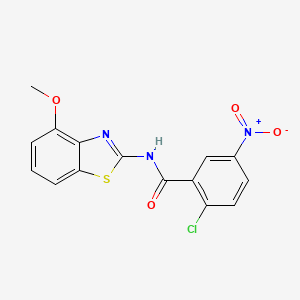

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

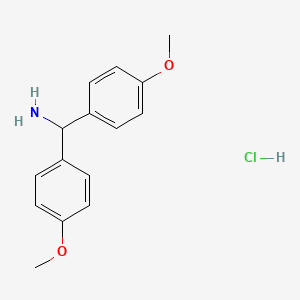

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)